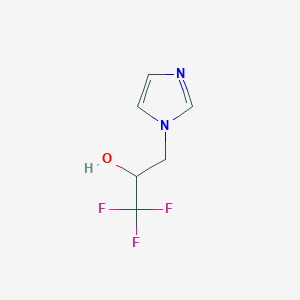

1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol

Description

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (molecular formula: C₆H₇F₃N₂O) is a fluorinated imidazole derivative characterized by a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group on a propan-2-ol backbone. Its SMILES representation is C1=CN(C=N1)CC(C(F)(F)F)O, and the InChIKey is HPXDNDMIZLIWCN-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, making it a promising scaffold for medicinal chemistry applications.

Properties

IUPAC Name |

1,1,1-trifluoro-3-imidazol-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c7-6(8,9)5(12)3-11-2-1-10-4-11/h1-2,4-5,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXDNDMIZLIWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1343763-62-1 | |

| Record name | 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol typically involves:

- Formation of a trifluoromethyl-substituted propanol intermediate.

- N-alkylation or substitution of the imidazole ring at the nitrogen atom with the propanol moiety.

- Control of stereochemistry at the secondary alcohol center.

Specific Synthetic Routes

Although detailed peer-reviewed synthetic protocols for this exact compound are limited in publicly available literature, the preparation can be inferred from related fluorinated imidazole derivatives and standard organic synthesis techniques:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-chloro-1,1,1-trifluoropropan-2-ol or equivalent halo-substituted trifluoropropanol | Starting from trifluoroacetaldehyde or trifluoropropanol derivatives, halogenation with N-chlorosuccinimide or similar | Provides reactive site for nucleophilic substitution |

| 2 | Nucleophilic substitution with imidazole | Imidazole treated with base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) to displace halogen | Forms this compound |

| 3 | Purification | Chromatography or recrystallization | Ensures high purity for pharmaceutical applications |

Alternative Approaches

- Direct coupling of trifluoromethylated propanol derivatives with imidazole under acidic or basic catalysis.

- Use of trifluoromethylated epoxides opened by imidazole nucleophiles to yield the alcohol functionality.

- Fluorination post-functionalization , where the imidazole-propanol intermediate is fluorinated using reagents like Selectfluor or DAST to introduce CF3 groups.

Challenges and Considerations

- The trifluoromethyl group is electron-withdrawing and may affect nucleophilicity of intermediates.

- Controlling regioselectivity in imidazole substitution is critical to avoid N3 substitution or ring alkylation.

- Stereochemical control at the secondary alcohol center requires careful choice of conditions or chiral catalysts.

Research Findings and Data

Physicochemical Data Relevant to Preparation

| Property | Value | Source |

|---|---|---|

| Molecular weight | 180.13 g/mol | Sigma-Aldrich |

| Molecular formula | C6H7F3N2O | PubChem |

| Boiling point | Not reported | — |

| Purity | High purity required for pharmaceutical use | BLD Pharm |

Analytical Characterization

- Mass spectrometry confirms molecular ion peak at m/z 180.05 [M]+.

- NMR spectroscopy (1H, 13C, 19F) used to verify substitution pattern and trifluoromethyl group presence.

- IR spectroscopy shows characteristic OH stretch from the alcohol group and C-F stretches.

Literature and Patent Status

- No direct patents or detailed literature protocols specifically for this compound are publicly available, indicating a niche or proprietary synthesis route.

- Related compounds with similar structures have established synthetic methods that can be adapted.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Halogenated propanol + imidazole substitution | Halogenation of trifluoropropanol, nucleophilic substitution by imidazole | Straightforward, uses common reagents | Requires handling of halogenated intermediates |

| Epoxide ring-opening with imidazole | Epoxidation of trifluoropropanol derivative, nucleophilic ring-opening | Potential for stereochemical control | Epoxide synthesis and handling can be complex |

| Post-functionalization fluorination | Alkylation of imidazole with propanol derivative, then fluorination | Allows late-stage fluorination | Fluorination reagents can be hazardous and expensive |

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Anticancer Kinase Inhibitors

The tetrabrominated benzimidazole derivative rac-6 (Table 1) shares the trifluoro-propan-2-ol backbone but replaces the imidazole with a benzimidazole ring substituted with four bromine atoms. This modification enhances binding affinity to kinases CK2 and PIM-1, with calculated free binding energies (∆Gcalc) of -9.2 kcal/mol for CK2 and -8.7 kcal/mol for PIM-1, compared to -7.5 kcal/mol for the parent compound DMAT . The bromine atoms likely contribute to π-stacking interactions and hydrophobic binding, explaining its superior anticancer activity in leukemia and breast cancer models .

Receptor Agonists

The iodinated analog (Table 1, row 3) features a pyrazole-phenyl group and a trifluoromethylcyclopropyl moiety. X-ray crystallography confirmed its (2S) configuration, critical for bombesin receptor subtype-3 (BRS-3) agonism. The iodine atom aids in crystallographic resolution, while the extended aromatic system enhances receptor selectivity .

Antimicrobial and Chiral Synthons

Simpler analogs like 1-(1H-imidazol-1-yl)propan-2-ol lack the -CF₃ group but serve as precursors for enantiomerically enriched ionic liquids. Lipase-catalyzed resolution (e.g., using Amano AK) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer, demonstrating utility in asymmetric synthesis . Racemic salts of these derivatives show broad-spectrum antimicrobial activity .

Structural Modifications and Physicochemical Properties

Biological Activity

1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol is a novel organic compound characterized by its trifluoromethyl group and imidazole ring. This unique structure contributes to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is C6H7F3N2O, and it has garnered attention for its potential applications in drug development.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane penetration. The imidazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, which plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3N2O |

| Molecular Weight | 180.13 g/mol |

| CAS Number | 1343763-62-1 |

| IUPAC Name | This compound |

The mechanism through which this compound exerts its effects involves interactions with specific molecular targets:

Enzyme Inhibition : The imidazole ring can bind to active sites on enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways, leading to various physiological effects.

Receptor Modulation : The compound may also interact with receptors involved in neurotransmission and other signaling pathways, contributing to its pharmacological profile.

Biological Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. Specifically, its efficacy against Plasmodium falciparum has been noted in various assays.

Case Study: Antimalarial Efficacy

In a study evaluating compounds targeting dihydroorotate dehydrogenase (DHODH), this compound demonstrated:

- IC50 values : Effective inhibition of DHODH from P. falciparum with IC50 values <0.03 μM.

- Selectivity : High selectivity against human DHODH (IC50 >30 μM), indicating a favorable therapeutic window.

This selectivity is crucial for minimizing potential side effects associated with off-target interactions.

Research Findings

A comparative analysis of similar compounds reveals that the unique trifluoromethyl and imidazole functionalities contribute significantly to the biological activity of this compound.

| Compound | IC50 (μM) PfDHODH | IC50 (μM) hDHODH | Selectivity Ratio |

|---|---|---|---|

| This compound | <0.03 | >30 | >1000 |

| 1,1,1-Trifluoro-2-propanol | Not applicable | Not applicable | N/A |

| 1,1,1-Trifluoro-3-(2-methyl-imidazol)propan-2-ol | <0.05 | >25 | >500 |

Q & A

Q. How can enantioselective synthesis of 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol be experimentally designed?

Methodological Answer: Enantioselective synthesis can be achieved via lipase-catalyzed kinetic resolution of racemic mixtures. Key steps include:

- Enzymatic Resolution : Use lipases like Amano AK or PS-IM for transesterification with vinyl acetate, achieving high enantioselectivity (E > 200) .

- Reaction Conditions : Perform reactions in dry acetonitrile at controlled temperatures (25–40°C) to optimize enzyme activity and yield .

- Chiral Analysis : Confirm enantiomeric purity (>99% ee) using chiral HPLC or polarimetry. Reference X-ray crystallography (e.g., SHELX or OLEX2) for absolute stereochemical validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for small-molecule refinement, especially with heavy atoms (e.g., iodine in analogues) to unambiguously determine stereochemistry .

- Multinuclear NMR : Employ NMR to track trifluoromethyl group interactions and / NMR for imidazole ring proton assignments. Note that fluorine atoms may cause signal splitting, requiring high-field instruments (≥400 MHz) .

- FTIR and Mass Spectrometry : Confirm functional groups (e.g., hydroxyl at ~3300 cm) and molecular weight (MW 220.188 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatives involving the trifluoromethyl group?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates in nucleophilic substitutions. Fluorinated solvents may enhance trifluoromethyl group reactivity .

- Catalyst Design : Incorporate palladium or copper catalysts for cross-coupling reactions, leveraging the electron-withdrawing effect of CF to direct regioselectivity .

- Temperature Control : Maintain low temperatures (−78°C to 0°C) during Grignard or organometallic reactions to prevent side reactions from the reactive imidazole ring .

Q. How should researchers address contradictory data between spectroscopic and crystallographic results?

Methodological Answer:

- Cross-Validation : Combine X-ray data (e.g., OLEX2 refinement) with DFT calculations to model electronic environments and predict NMR/IR spectra. Discrepancies in NMR shifts may arise from dynamic effects (e.g., tautomerism in imidazole) .

- Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by fluorine coupling. For ambiguous cases, synthesize isotopically labeled analogues (e.g., -CF) .

Q. What methodologies are recommended for evaluating biological activity in this compound?

Methodological Answer:

- Antimicrobial Assays : Follow protocols from enantiomerically enriched analogues (e.g., 1-(β-hydroxypropyl)azoles) by testing against Gram-positive/negative bacteria (MIC assays). Use racemic and resolved enantiomers to compare activity trends .

- Mechanistic Studies : Employ fluorescence quenching or SPR to study interactions with biomolecules (e.g., DNA gyrase or cytochrome P450). The trifluoromethyl group may enhance binding via hydrophobic effects .

- Toxicity Profiling : Conduct in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess selectivity indices. Compare with structurally similar compounds (e.g., 3-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]propan-1-ol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.